

(Rac)-Tenofovir-d7 CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-Tenofovir-d7

Cat. No.: B12419262

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An In-depth Technical Guide to **(Rac)-Tenofovir-d7**

Introduction

(Rac)-Tenofovir-d7 is the deuterated form of (Rac)-Tenofovir, a racemic mixture containing the enantiomers of Tenofovir. Tenofovir is a potent acyclic phosphonate nucleotide analogue that acts as a reverse transcriptase inhibitor.^[1] It is a key antiviral agent used in the treatment of HIV and Hepatitis B infections. The incorporation of seven deuterium atoms into the Tenofovir structure makes **(Rac)-Tenofovir-d7** an ideal internal standard for mass spectrometry-based bioanalytical methods. Its use is critical for the accurate quantification of Tenofovir in various biological matrices during pharmacokinetic and therapeutic drug monitoring studies. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and application in bioanalysis.

Physicochemical and Analytical Data

The fundamental properties of **(Rac)-Tenofovir-d7** are summarized below. It is important to note the existence of multiple reported CAS numbers, with 107021-12-5 being commonly associated with the unlabeled racemate but also frequently referenced for the deuterated analog.

Table 1: Physicochemical Properties of **(Rac)-Tenofovir-d7**

Property	Value	Source
Molecular Formula	C ₉ H ₇ D ₇ N ₅ O ₄ P	[2][3]
Molecular Weight	294.26 g/mol	[2][3]
CAS Number	107021-12-5 (commonly used) [1], 2747914-59-4	[2]
Appearance	White Solid	[1]
Boiling Point	616.1±65.0 °C (Predicted)	[1]
Density	1.79±0.1 g/cm ³ (Predicted)	[1]
Storage	2-8°C Refrigerator	[3]

Table 2: Example LC-MS/MS Parameters for Tenofovir Quantification

Parameter	Value	Source
Analytical Technique	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)	[4][5]
Ionization Mode	Positive Electrospray Ionization (ESI+)	[4][5]
MRM Transition (Tenofovir)	m/z 288.0 → 176.1 / 136.1	[5]
Internal Standard	(Rac)-Tenofovir-d7 or similar stable isotope-labeled analog	[6]
Calibration Range (Plasma)	0.5 to 500 ng/mL	[4]
Lower Limit of Quantification (LLOQ)	10 ng/mL (in plasma)	[5]

Synthesis Overview

The synthesis of **(Rac)-Tenofovir-d7** is not extensively detailed in public literature; however, it would follow the established synthetic routes for Tenofovir with the introduction of deuterated

reagents at appropriate steps. A common chemoenzymatic approach for the synthesis of the chiral Tenofovir intermediate can be adapted.^[7]

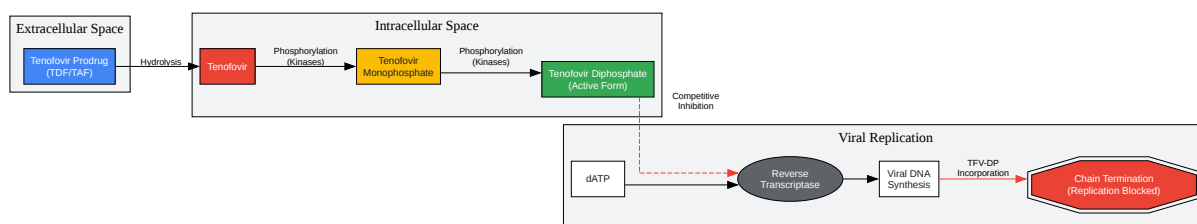
A plausible synthetic strategy would involve:

- Preparation of a deuterated building block: A key intermediate, such as a deuterated version of (R)-1-aminopropan-2-ol, would be synthesized.
- Heterocycle Formation: This deuterated intermediate would then be used to construct the purine ring system.
- Phosphonate Coupling: The final step involves the alkylation of the purine base with a phosphonate-containing side chain to yield the final **(Rac)-Tenofovir-d7** product.

Mechanism of Action of Tenofovir

Tenofovir is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance its oral bioavailability.^{[8][9]} Once inside the body, these prodrugs are metabolized to Tenofovir. In target cells, Tenofovir is phosphorylated by cellular kinases to its active metabolite, Tenofovir diphosphate (TFV-DP).^[10]

TFV-DP acts as a competitive inhibitor of the viral enzyme reverse transcriptase.^[8] It mimics the natural substrate, deoxyadenosine 5'-triphosphate (dATP), and gets incorporated into the growing viral DNA chain.^[8] Because Tenofovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation results in the termination of DNA chain elongation, thereby halting viral replication.^[11]



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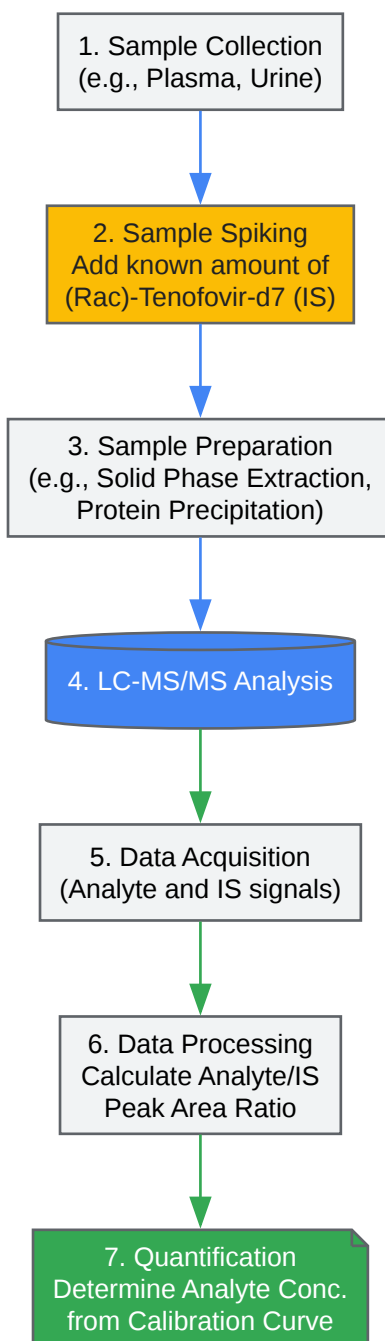
Caption: Mechanism of action of Tenofovir.

Application in Bioanalysis and Experimental Protocols

The primary application of **(Rac)-Tenofovir-d7** is as an internal standard (IS) in LC-MS/MS assays for the quantification of Tenofovir in biological samples such as plasma, urine, and dried blood spots.^{[4][6][12][13]} Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference allows for its distinct detection by the mass spectrometer.

Bioanalytical Workflow

The use of **(Rac)-Tenofovir-d7** as an internal standard is integral to a robust bioanalytical workflow. This process ensures the accuracy and precision of the results by correcting for variability in sample extraction and potential matrix effects.



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Caption: Bioanalytical workflow using an internal standard.

Detailed Experimental Protocol: LC-MS/MS Quantification of Tenofovir in Plasma

This protocol is a representative example based on established methods for Tenofovir analysis.
[4][5]

1. Preparation of Standards and Quality Controls (QCs):

- Prepare stock solutions of Tenofovir and **(Rac)-Tenofovir-d7** (Internal Standard) in a suitable solvent (e.g., 50:50 methanol:water).
- Create calibration standards by spiking blank human plasma with working solutions of Tenofovir to achieve a concentration range of 0.5 to 500 ng/mL.[4]
- Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Solid Phase Extraction):

- To a 200 µL aliquot of plasma sample, standard, or QC, add the **(Rac)-Tenofovir-d7** internal standard solution.
- Acidify the sample with 200 µL of 4% phosphoric acid and centrifuge.[4]
- Condition a mixed-mode cation exchange (MCX) solid-phase extraction (SPE) plate with methanol, followed by water.
- Load the supernatant onto the SPE plate.
- Wash the plate to remove interferences.
- Elute the analyte and internal standard with an appropriate elution solvent.
- Evaporate the eluent to dryness and reconstitute in the mobile phase for analysis.

3. LC-MS/MS Conditions:

- LC Column: A reverse-phase column, such as a Phenomenex Synergi Polar-RP (50 x 2 mm, 4 µm), is suitable for separation.[4]
- Mobile Phase: Use a gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[4][5]

- Flow Rate: A typical flow rate is 0.4 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Monitoring: Use Multiple Reaction Monitoring (MRM) to detect the transitions for Tenofovir (e.g., m/z 288.0 → 176.1) and **(Rac)-Tenofovir-d7**.^[5]

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Tenofovir to **(Rac)-Tenofovir-d7** against the nominal concentration of the calibration standards.
- Use a weighted linear regression model (e.g., $1/x^2$) for the curve fit.^[4]
- Determine the concentration of Tenofovir in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

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- To cite this document: BenchChem. [(Rac)-Tenofovir-d7 CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419262#rac-tenofovir-d7-cas-number-and-molecular-formula]

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